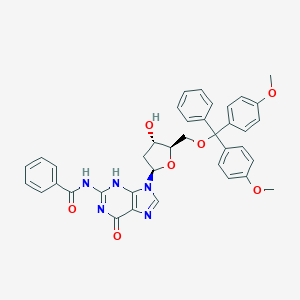

N2-Benzoyl-2'-deoxy-5'-O-DMT-D-guanosine

Descripción general

Descripción

“N2-Benzoyl-2’-deoxy-5’-O-DMT-D-guanosine” is a chemical compound used in scientific research. It plays a significant role in the synthesis of nucleoside analogs and anti-viral drugs targeting diseases such as HIV and hepatitis C . Its unique chemical structure allows for further modification, making it a versatile tool in drug development and pharmaceutical research .

Molecular Structure Analysis

The molecular formula of “N2-Benzoyl-2’-deoxy-5’-O-DMT-D-guanosine” is C38H35N5O7 . Its average mass is 673.714 Da and its monoisotopic mass is 673.253662 Da .Physical And Chemical Properties Analysis

“N2-Benzoyl-2’-deoxy-5’-O-DMT-D-guanosine” has a molecular weight of 673.7 g/mol. Other physical and chemical properties are not explicitly mentioned in the search results.Aplicaciones Científicas De Investigación

“N2-Benzoyl-2’-deoxy-5’-O-DMT-D-guanosine” is a chemical compound used in scientific research. Its key features include exocyclic amine functions protected by a benzoyl group . It’s used in the field of nucleic acid synthesis and serves as a precursor for modified DNA and RNA molecules.

The general procedure for using this compound in nucleic acid synthesis involves the following steps :

The outcomes of using “N2-Benzoyl-2’-deoxy-5’-O-DMT-D-guanosine” in nucleic acid synthesis can vary depending on the specific research goals. However, the general outcome is the production of modified DNA or RNA molecules that can be used in further research.

Proteomics Research

“N2-Benzoyl-2’-deoxy-5’-O-DMT-D-guanosine” is used as a specialty product in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and their functions. The compound can be used in various experimental procedures to study protein interactions and functions .

Synthesis of Oligonucleotides

“N2-Benzoyl-2’-deoxy-5’-O-DMT-D-guanosine” is used in the synthesis of oligonucleotides containing 2’-deoxyisoguanosine and 2’-deoxy-5-methylisocytidine using phosphoramidite chemistry . This process involves the use of a Parr pressure reactor for the treatment of 2,5’-an . The N,N-diisobutylformamidine moiety was found to be a far superior protecting group than N-benzoyl for 2’-deoxy-5-methylisocytidine . The synthesis protocol led to successful incorporation of multiple consecutive 2’-deoxyisoguanosine bases with a coupling efficiency > 97% according to dimethoxytrityl release .

DNA Phosphoramidites

“N2-Benzoyl-2’-deoxy-5’-O-DMT-D-guanosine” is used in the synthesis of DNA Phosphoramidites . DNA Phosphoramidites are key reagents in the synthesis of DNA oligonucleotides, a process that is fundamental to genetic engineering, DNA sequencing, and the production of synthetic genes .

Safety And Hazards

The safety and hazards associated with “N2-Benzoyl-2’-deoxy-5’-O-DMT-D-guanosine” are not detailed in the search results. It’s important to note that this compound is intended for research or manufacturing use only and is not intended for human or veterinary use.

Direcciones Futuras

“N2-Benzoyl-2’-deoxy-5’-O-DMT-D-guanosine” has potential applications in nucleic acid synthesis and as a precursor for modified DNA and RNA molecules. Its role in the synthesis of nucleoside analogs and anti-viral drugs suggests it may have future applications in the treatment of diseases such as HIV and hepatitis C .

Propiedades

IUPAC Name |

N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-3H-purin-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H35N5O7/c1-47-28-17-13-26(14-18-28)38(25-11-7-4-8-12-25,27-15-19-29(48-2)20-16-27)49-22-31-30(44)21-32(50-31)43-23-39-33-34(43)40-37(42-36(33)46)41-35(45)24-9-5-3-6-10-24/h3-20,23,30-32,44H,21-22H2,1-2H3,(H2,40,41,42,45,46)/t30-,31+,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCUYPNDIDSPRHU-DCMFLLSESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=NC6=C5NC(=NC6=O)NC(=O)C7=CC=CC=C7)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=NC6=C5NC(=NC6=O)NC(=O)C7=CC=CC=C7)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H35N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

673.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 10305260 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-N-[2-(2-hydroxyethylsulfonyl)ethyl]benzamide](/img/structure/B9822.png)

![5-Oxobicyclo[2.2.1]hept-2-ene-7-carboxylic acid](/img/structure/B9827.png)

![Diethyl 2-acetamido-2-[(2-fluoro-4,5-dimethoxyphenyl)methyl]propanedioate](/img/structure/B9842.png)